molecular formula C17H15NO3 B14149901 benzyl 2-formyl-2,3-dihydro-1H-indole-1-carboxylate CAS No. 135829-05-9

benzyl 2-formyl-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B14149901
CAS No.: 135829-05-9
M. Wt: 281.30 g/mol
InChI Key: JZLLOLZIGCWNRV-UHFFFAOYSA-N
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Description

Benzyl 2-formyl-2,3-dihydro-1H-indole-1-carboxylate is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This particular compound features a benzyl group, a formyl group, and an indole core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-formyl-2,3-dihydro-1H-indole-1-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Fischer indole synthesis under controlled conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-formyl-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Benzyl 2-carboxy-2,3-dihydro-1H-indole-1-carboxylate.

    Reduction: Benzyl 2-hydroxymethyl-2,3-dihydro-1H-indole-1-carboxylate.

    Substitution: Various substituted benzyl 2-formyl-2,3-dihydro-1H-indole-1-carboxylates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzyl 2-formyl-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit enzymes like indoleamine 2,3-dioxygenase, which plays a role in immune regulation . The formyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-formyl-2,3-dihydro-1H-indole-1-carboxylate is unique due to the presence of both a benzyl group and a formyl group, which provide distinct chemical reactivity and biological activity.

Properties

CAS No.

135829-05-9

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

benzyl 2-formyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C17H15NO3/c19-11-15-10-14-8-4-5-9-16(14)18(15)17(20)21-12-13-6-2-1-3-7-13/h1-9,11,15H,10,12H2

InChI Key

JZLLOLZIGCWNRV-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C=O

Origin of Product

United States

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